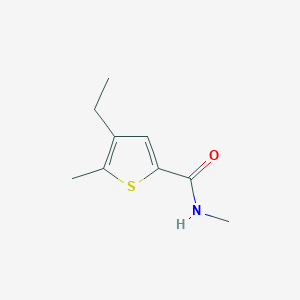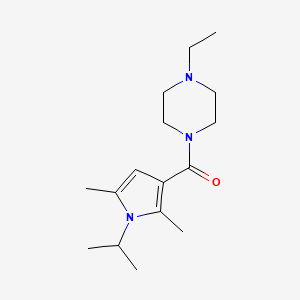
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide, commonly known as FOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of protein function and regulation. FOA is a small molecule that is able to selectively inhibit the activity of certain enzymes, making it a valuable tool for investigating the roles of these enzymes in various biological processes. In
Mecanismo De Acción
FOA works by binding to the active site of UPRT, preventing the enzyme from catalyzing the conversion of uracil to uridine monophosphate (UMP). This leads to a depletion of nucleotides and a subsequent inhibition of DNA and RNA synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
FOA has been shown to have significant biochemical and physiological effects on cells and organisms. Inhibition of UPRT activity by FOA leads to a depletion of nucleotides and a subsequent inhibition of DNA and RNA synthesis, which can result in cell death. FOA has also been shown to have anti-tumor effects in certain cancer cell lines, likely due to its ability to inhibit nucleotide synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FOA has several advantages as a tool for scientific research. It is a small molecule that is easy to synthesize and purify, and it is able to selectively inhibit UPRT activity without affecting other enzymes or cellular processes. However, there are also limitations to the use of FOA in lab experiments. It has been shown to have off-target effects on certain enzymes, and its effects on cellular processes may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on FOA and its applications in scientific research. One area of interest is the development of more selective inhibitors of UPRT activity, which would allow for more precise investigation of the roles of this enzyme in various biological systems. Additionally, there is potential for the use of FOA in the development of new cancer therapies, as its ability to inhibit nucleotide synthesis may be effective in targeting cancer cells. Further research is needed to fully understand the mechanisms of action and potential applications of FOA in scientific research.
Métodos De Síntesis
FOA can be synthesized using a multistep procedure that involves the reaction of 2-fluoroaniline with ethyl 2-oxoazocane-1-carboxylate, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is purified by recrystallization to obtain FOA in its final form.
Aplicaciones Científicas De Investigación
FOA has been widely used in scientific research as a tool for studying protein function and regulation. Specifically, FOA is able to inhibit the activity of the enzyme uracil phosphoribosyltransferase (UPRT), which is involved in the salvage pathway for the synthesis of nucleotides. By selectively inhibiting UPRT activity, FOA can be used to study the effects of nucleotide depletion on cellular processes and to investigate the roles of UPRT in various biological systems.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-12-7-4-5-8-13(12)17-14(19)11-18-10-6-2-1-3-9-15(18)20/h4-5,7-8H,1-3,6,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAGKONIJQUCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(2-oxoazocan-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)



![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)



![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)

![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)

